(4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be the reaction of (5-chloro-1-pentynyl)trimethylsilane (CAS#: 77113-48-5) with an appropriate benzyl derivative. The chloroalkyne group reacts with the benzyl moiety, leading to the formation of the oxazinone ring. Further reduction of the oxazinone ring yields the final product, (4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzyl group, a chloroalkyne group, and an oxazinone ring. The benzyl group provides aromatic character, while the chloroalkyne group introduces reactivity. The oxazinone ring imparts rigidity and influences the compound’s biological activity .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, reductions, and cyclizations. Its reactivity arises from the presence of the chloroalkyne and benzyl moieties. Investigating its reactivity with different nucleophiles and electrophiles would provide valuable insights .
Physical And Chemical Properties Analysis
- Stability : Assessing its stability under different conditions is crucial for formulation and storage .
Mechanism of Action
properties
IUPAC Name |
[(3S)-4-benzyl-3-(5-chloropent-1-ynyl)-2H-1,4-benzoxazin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2/c22-14-8-2-7-13-21(16-24)17-25-20-12-6-5-11-19(20)23(21)15-18-9-3-1-4-10-18/h1,3-6,9-12,24H,2,8,14-17H2/t21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPWOBFBMNAKCG-NRFANRHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)CC3=CC=CC=C3)(CO)C#CCCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@](N(C2=CC=CC=C2O1)CC3=CC=CC=C3)(CO)C#CCCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzyl-3-(5-chloropent-1-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol |
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